molecular formula C17H17N3OS2 B282630 N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea

N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea

Cat. No. B282630
M. Wt: 343.5 g/mol
InChI Key: HRGDKPJSKKORCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZMT is a thiourea derivative that has been synthesized by several methods, including the reaction of 2-aminobenzothiazole with ethyl isothiocyanate. It has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. Due to its unique structure, BZMT has been extensively studied for its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of BZMT is not fully understood. However, it has been proposed that BZMT exerts its biological activity by inhibiting various enzymes and proteins involved in cell proliferation and survival. BZMT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, BZMT has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and survival.
Biochemical and Physiological Effects:
BZMT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BZMT has been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. BZMT has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane and inhibiting the growth of the microorganisms.

Advantages and Limitations for Lab Experiments

BZMT has several advantages for lab experiments, including its high purity and stability. Additionally, BZMT is relatively easy to synthesize and can be obtained in large quantities. However, BZMT has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on BZMT. One potential direction is to investigate the structure-activity relationship of BZMT and its derivatives to optimize their biological activity. Additionally, BZMT can be used as a lead compound for the development of new anticancer, antifungal, and antibacterial drugs. Furthermore, the potential toxicity and pharmacokinetics of BZMT need to be further investigated to determine its safety and efficacy for clinical use.
In conclusion, BZMT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. BZMT has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on BZMT, including investigating its structure-activity relationship and developing new drugs based on its structure.

Synthesis Methods

BZMT can be synthesized by several methods, including the reaction of 2-aminobenzothiazole with ethyl isothiocyanate in the presence of a base. The reaction yields BZMT as a white crystalline solid with a melting point of 182-184°C. The purity of the synthesized compound can be confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Scientific Research Applications

BZMT has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. BZMT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BZMT has been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. BZMT has also been studied for its potential antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-ethylthiourea

InChI

InChI=1S/C17H17N3OS2/c1-2-18-17(22)19-12-7-9-13(10-8-12)21-11-16-20-14-5-3-4-6-15(14)23-16/h3-10H,2,11H2,1H3,(H2,18,19,22)

InChI Key

HRGDKPJSKKORCR-UHFFFAOYSA-N

SMILES

CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

solubility

2.8 [ug/mL]

Origin of Product

United States

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